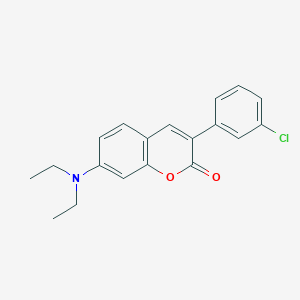

3-(3'-Chlorophenyl)-7-diethylaminocoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)-7-(diethylamino)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO2/c1-3-21(4-2)16-9-8-14-11-17(19(22)23-18(14)12-16)13-6-5-7-15(20)10-13/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNQZUHAKVTVLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Chlorophenyl 7 Diethylaminocoumarin

Strategic Approaches to 3,7-Disubstituted Coumarin (B35378) Core Synthesis

The synthesis of the 3,7-disubstituted coumarin scaffold is achieved through several established condensation reactions. The choice of strategy depends on the availability of starting materials and the desired substitution pattern. For a 3-aryl-7-amino coumarin structure, key reactions include the Perkin, Knoevenagel, and Pechmann condensations. nih.govchemmethod.com

Perkin Reaction: This is a direct and widely used method for preparing 3-arylcoumarins. nih.gov It typically involves the condensation of a salicylaldehyde (B1680747) derivative with a phenylacetic acid in the presence of a base like triethylamine (B128534) and acetic anhydride. tandfonline.com For the target compound, this would involve reacting 4-(diethylamino)salicylaldehyde (B93021) with (3-chlorophenyl)acetic acid.

Knoevenagel Condensation: This reaction involves the condensation of a salicylaldehyde with an active methylene (B1212753) compound. chemmethod.comresearchgate.net To achieve the 3-aryl substitution, a phenylacetonitrile (B145931) or related compound can be used. The 7-diethylamino group would be present on the salicylaldehyde precursor.

Pechmann Condensation: While most commonly used for synthesizing 4-substituted coumarins, modifications of this reaction can be adapted. nih.govrsc.org It involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. To yield a 3,7-disubstituted product, a 3-aminophenol (B1664112) derivative and a specialized β-ketoester would be required.

Palladium-Catalyzed Cross-Coupling: Modern synthetic approaches include the palladium-catalyzed cross-coupling of a simple coumarin (or a pre-functionalized coumarin, such as a 3-halocoumarin) with an arylboronic acid or other organometallic reagent. nih.gov This allows for the late-stage introduction of the aryl group.

These classical reactions form the foundation for building the core structure of 3,7-disubstituted coumarins, with the specific precursors determining the final substituents. nih.govtandfonline.com

Targeted Synthetic Routes for 3-(3'-Chlorophenyl)-7-diethylaminocoumarin

The synthesis of this compound can be approached through multi-step sequences that involve building key precursors and then regioselectively introducing the required functional groups.

A common strategy involves the synthesis of a versatile coumarin intermediate that can be further modified. One such key intermediate is 3-acetyl-7-(diethylamino)coumarin. This precursor is readily synthesized via the Knoevenagel condensation of 4-diethylaminosalicylaldehyde with ethyl acetoacetate. mdpi.com The reaction is typically catalyzed by a base, such as piperidine, in a solvent like ethanol (B145695) under reflux conditions. mdpi.com

The synthesis of this intermediate is advantageous as the 3-acetyl group provides a reactive handle for subsequent transformations to introduce the 3'-chlorophenyl moiety.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| 4-diethylaminosalicylaldehyde | Ethyl acetoacetate | Piperidine | Ethanol | Reflux, 24h | 3-Acetyl-7-(diethylamino)coumarin | 59% | mdpi.com |

This table presents a representative synthesis for a key coumarin intermediate.

With the coumarin core established, the next critical step is the regioselective introduction of the 3'-chlorophenyl group at the C3 position. Several methods can achieve this arylation:

Perkin Condensation: As a more direct route, the Perkin condensation between 4-(diethylamino)salicylaldehyde and (3-chlorophenyl)acetic acid, often using cyanuric chloride and N-methylmorpholine in DMF, can directly yield the target 3-arylcoumarin. nih.gov This method builds the ring and installs the aryl group in a single cyclization step.

Heck or Suzuki Coupling: If a 3-bromo-7-(diethylamino)coumarin intermediate is synthesized first, a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling with 3-chlorophenylboronic acid, can be employed. This offers high regioselectivity and functional group tolerance. nih.gov

Direct Arylation: Modern methods allow for the direct C-H arylation of the coumarin C3 position. A mild and convenient method uses a copper iodide (CuI) catalyst to react a coumarin with an arylamine, proceeding through a radical pathway. researchgate.net Another transition-metal-free approach involves reacting the coumarin with an arylhydrazine, using an oxidant like potassium permanganate. nih.govmdpi.com

The Perkin reaction represents one of the most straightforward and established methods for the synthesis of 3-arylcoumarins from readily available starting materials. nih.govtandfonline.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of coumarin derivatives. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reaction time. nih.gov

For condensation reactions like the Perkin or Knoevenagel, a screening of bases (e.g., piperidine, triethylamine, DABCO, potassium carbonate) and solvents (e.g., ethanol, toluene, DMF, or solvent-free conditions) is common. nih.govorganic-chemistry.org For instance, in the synthesis of 3-aryl coumarins via the reaction of salicylaldehydes and phenylacetic acids, conditions were optimized by testing various bases and solvents, with N-methylmorpholine in DMF at 110 °C providing a 95% yield in one study. nih.gov In another solvent-free approach, 1,4-diazabicyclo[2.2.2]octane (DABCO) at 180 °C was found to be optimal, yielding products in the 61–91% range. nih.gov

The table below summarizes typical optimization parameters for related coumarin syntheses.

| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield Range | Reference |

| Perkin Condensation | N-Methylmorpholine / TCT | DMF | 110 | ~95% | nih.gov |

| Perkin Condensation | DABCO | Solvent-free | 180 | 61-91% | nih.gov |

| Pechmann Condensation | Sulfonated Nanoparticles | Solvent-free | 120 | Excellent | rsc.org |

| Knoevenagel Condensation | FeCl₃ | Ethanol | 70 | 73-91% | nih.gov |

| Knoevenagel Condensation | Piperidine | Toluene | Reflux | 25-82% | nih.gov |

This table illustrates common variables optimized in the synthesis of coumarin derivatives to improve reaction efficiency and yields.

Sustainable and Green Chemical Synthesis Protocols for Coumarin Analogues

In recent years, significant effort has been directed toward developing environmentally friendly synthetic methods for coumarins to minimize hazardous waste and energy consumption. eurekalert.orgeurekaselect.com These green chemistry approaches have been successfully applied to classical condensation reactions. benthamdirect.com

Key green strategies include:

Mechanosynthesis: Performing reactions like the Pechmann condensation by ball milling under solvent-free conditions significantly reduces waste. rsc.org This method uses mechanical force to drive the reaction, often at ambient temperature with a mild acid catalyst, resulting in high yields and simple purification. rsc.orgtandfonline.com

Microwave and Ultrasound Irradiation: The use of microwave or ultrasound energy can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.govbenthamdirect.com For example, the synthesis of 3-acetylcoumarin (B160212) via microwave irradiation is significantly faster than traditional methods. nih.govconnectjournals.com

Green Catalysts: The use of reusable solid acid catalysts, ionic liquids, or deep eutectic solvents provides a more sustainable alternative to corrosive and toxic homogeneous catalysts. eurekaselect.combenthamdirect.comrsc.org Brønsted acidic ionic liquids have been shown to be effective for Pechmann condensations under solvent-free conditions at room temperature. rsc.org

Solvent-Free Reactions: Conducting reactions without a solvent ("neat" conditions) is a cornerstone of green chemistry, reducing volatile organic compound emissions and simplifying product work-up. eurekaselect.comtandfonline.com Many green protocols for coumarin synthesis are performed under solvent-free conditions, often coupled with mechanochemistry or microwave assistance. rsc.orgrsc.org

These protocols not only enhance the environmental profile of coumarin synthesis but also often improve reaction efficiency in terms of yield, purity, and energy usage. eurekalert.org

Post-Synthetic Modifications and Functionalization Strategies

Once the this compound core is synthesized, it can be further modified to tailor its properties for specific applications, such as fluorescent probes or materials science. nih.govresearchgate.net The coumarin scaffold is amenable to various functionalization strategies.

Modification of Substituents: The existing diethylamino and chlorophenyl groups can be altered. For example, while challenging, the chloro group could potentially participate in further cross-coupling reactions. The diethylamino group is generally stable, but N-dealkylation or oxidation could occur under specific conditions.

Electrophilic Aromatic Substitution: The coumarin ring itself can undergo further electrophilic substitution, although the positions are directed by the existing powerful electron-donating diethylamino group (directing ortho and para to itself, i.e., the C6 and C8 positions) and the electron-withdrawing nature of the pyrone ring. Nitration, for instance, has been shown to occur at the C8 position in related 4-methyl-7-ethylcoumarin systems. researchgate.net

Polymer Conjugation: The coumarin derivative can be designed with a reactive handle for post-synthetic attachment to polymers. For instance, a carboxylic acid derivative, such as 7-(diethylamino)coumarin-3-carboxylic acid, can be activated (e.g., as an N-hydroxysuccinimide ester) and reacted with amine-functionalized polymers like polyethylenimine (PEI) to create fluorescently tagged macromolecules. nih.gov This is useful for tracking the polymer in biological systems or creating functional materials. researchgate.net

Formation of Nanomaterials: Coumarin derivatives have been used to functionalize carbon quantum dots (CQDs). mdpi.com This is typically achieved by reacting a carboxylated coumarin with the surface of the CQDs, enhancing their fluorescent properties and creating novel nanomaterials for bioimaging and sensing. mdpi.com

These strategies allow the core this compound structure to serve as a platform for creating more complex and functional molecules.

Advanced Spectroscopic Characterization

Elucidation of Molecular Structure through Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(3'-Chlorophenyl)-7-diethylaminocoumarin, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are employed to map out the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, specific chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are expected for the different sets of protons.

The diethylamino group at the 7-position would exhibit a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) due to coupling with each other. The aromatic protons of the coumarin (B35378) core and the 3-chlorophenyl ring would appear in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm. The precise chemical shifts and splitting patterns of these aromatic protons are influenced by their substitution pattern and electronic environment. For instance, the protons on the coumarin ring system are expected to show characteristic coupling patterns that help in their assignment. The solitary proton at the 4-position of the coumarin ring is anticipated to appear as a distinct singlet.

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Diethylamino -CH₃ |

| Data not available | Data not available | Data not available | Diethylamino -CH₂ |

| Data not available | Data not available | Data not available | Aromatic Protons |

Note: Specific experimental data for this compound was not available in the searched public domain sources. The table represents the expected proton signals based on the chemical structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the lactone ring is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm. The carbons of the aromatic rings and the double bond in the pyrone ring would appear in the region of approximately 100-155 ppm. The carbons of the diethylamino group would be found in the upfield region of the spectrum. The carbon atom attached to the chlorine atom in the phenyl ring will also have a characteristic chemical shift.

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | Diethylamino -CH₃ |

| Data not available | Diethylamino -CH₂ |

| Data not available | Aromatic and Olefinic Carbons |

| Data not available | C-Cl |

Note: Specific experimental data for this compound was not available in the searched public domain sources. The table represents the expected carbon signals based on the chemical structure.

Vibrational Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound and is highly effective for identifying functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The FTIR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its functional groups.

A strong absorption band is anticipated for the C=O stretching vibration of the lactone ring, typically appearing in the region of 1700-1750 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the pyrone ring would be observed in the 1450-1620 cm⁻¹ region. The C-N stretching of the diethylamino group would likely appear around 1350-1250 cm⁻¹. The C-O stretching of the lactone would also give rise to characteristic bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the diethylamino group would be seen just below 3000 cm⁻¹. The C-Cl stretching vibration of the chlorophenyl group is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Expected FTIR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| Data not available | Aromatic C-H Stretch |

| Data not available | Aliphatic C-H Stretch |

| Data not available | C=O Stretch (Lactone) |

| Data not available | C=C Stretch (Aromatic) |

| Data not available | C-N Stretch |

| Data not available | C-O Stretch |

Note: Specific experimental data for this compound was not available in the searched public domain sources. The table represents the expected characteristic vibrational bands.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition and exact mass of a molecule with very high precision. For this compound (C₁₉H₁₈ClNO₂), HRMS would confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. The theoretical exact mass of this compound can be calculated, and the experimentally determined value from HRMS should match this value to within a few parts per million (ppm), providing strong evidence for the compound's identity. The isotopic pattern, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes), would also be a key feature in the mass spectrum, with an expected M+2 peak approximately one-third the intensity of the molecular ion peak.

Table 4: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 328.1099 | Data not available |

Note: Specific experimental data for this compound was not available in the searched public domain sources. The table shows the calculated exact masses for the protonated and sodiated molecular ions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information, including bond lengths, bond angles, and torsional angles.

The crystal structure would reveal the planarity of the coumarin ring system and the dihedral angle between the coumarin and the 3-chlorophenyl rings. It would also detail the conformation of the diethylamino group. Intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice, would also be elucidated. This information is crucial for understanding the solid-state properties of the compound.

Table 5: Expected X-ray Crystallography Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

Note: Specific experimental data for the crystal structure of this compound was not available in the searched public domain sources.

Photophysical Properties and Underlying Mechanisms

Electronic Absorption Characteristics

The absorption of light by 3-(3'-Chlorophenyl)-7-diethylaminocoumarin is characterized by a prominent band in the ultraviolet-visible (UV-Vis) spectrum. This absorption is attributed to a π → π* electronic transition, a common feature in conjugated organic molecules. This transition involves the promotion of an electron from a lower energy π bonding orbital to a higher energy π* antibonding orbital. The position and intensity of this absorption band are sensitive to the surrounding solvent environment.

UV-Visible Absorption Spectroscopy in Diverse Solvents

Studies on 7-diethylaminocoumarin derivatives in various solvents have shown that the local environment plays a crucial role in their electronic absorption. For instance, a related compound, 7-diethylamino-3-thenoylcoumarin, exhibits a bathochromic (red) shift in its absorption spectrum as the solvent polarity increases. This indicates that the excited state is more polar than the ground state, and polar solvents stabilize the excited state to a greater extent. While specific data for this compound across a wide range of solvents is not extensively documented in publicly available literature, the general behavior of this class of compounds suggests a similar trend.

| Solvent | Absorption Maximum (λmax) (nm) |

| Data not available for this specific compound |

Solvatochromic Shifts in Absorption Spectra and Solvent Polarity Correlations

The phenomenon of solvatochromism, the change in the color of a substance when dissolved in different solvents, is a key characteristic of 7-diethylaminocoumarin derivatives. The positive solvatochromism observed in the absorption spectra of these compounds, where the absorption maximum shifts to longer wavelengths in more polar solvents, is a direct consequence of the intramolecular charge transfer (ICT) character of the electronic transition.

Upon excitation, there is a redistribution of electron density within the molecule, leading to a significant increase in the dipole moment of the excited state compared to the ground state. Polar solvents can more effectively solvate and stabilize this more polar excited state, thus lowering its energy level and resulting in a red-shifted absorption. This relationship between the spectral shift and solvent polarity can often be correlated using various solvent polarity scales. For the closely related 7-diethylamino-3-thenoylcoumarin, a bathochromic shift is observed with increasing solvent polarity, implying a π→π* transition. acs.org

| Solvent Polarity Parameter | Correlation with Absorption Shift |

| Data not available for this specific compound |

Quantitative correlations between solvatochromic shifts and solvent polarity parameters for this compound are not extensively detailed in the available literature.

Fluorescence Emission Profile and Behavior

Following the absorption of light, this compound can relax to its ground state by emitting a photon, a process known as fluorescence. The fluorescence emission is also highly sensitive to the solvent environment, a characteristic that is exploited in various sensing applications.

Steady-State Fluorescence Emission Spectroscopy

The steady-state fluorescence emission spectra of 7-diethylaminocoumarin derivatives are typically characterized by a broad, structureless band. Similar to the absorption spectra, the emission spectra of these compounds also exhibit positive solvatochromism, with the emission maximum shifting to longer wavelengths in more polar solvents. This is again due to the stabilization of the more polar excited state by the polar solvent molecules. This relaxation of the solvent molecules around the excited state dipole occurs before fluorescence emission, leading to a larger Stokes shift (the difference between the absorption and emission maxima) in more polar solvents. For instance, studies on 7-diethylamino-3-thenoylcoumarin show a bathochromic shift in the emission spectra with increasing solvent polarity. acs.org

| Solvent | Emission Maximum (λem) (nm) |

| Data not available for this specific compound |

Time-Resolved Fluorescence Lifetime Measurements (Picosecond Regime)

Time-resolved fluorescence spectroscopy provides information about the lifetime of the excited state, which is the average time the molecule spends in the excited state before returning to the ground state. The fluorescence lifetime of coumarin (B35378) derivatives can be influenced by both radiative and non-radiative decay processes. In many 7-aminocoumarin (B16596) dyes, a decrease in fluorescence lifetime is observed in more polar solvents. dtic.mil This is often attributed to an increase in non-radiative decay pathways, such as those involving twisted intramolecular charge transfer (TICT) states, which are more stabilized in polar environments.

| Solvent | Fluorescence Lifetime (τ) (ns) |

| Data not available for this specific compound |

Specific time-resolved fluorescence lifetime measurements for this compound are not widely reported in the available scientific literature.

Quantitative Determination of Fluorescence Quantum Yields

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. For many 7-aminocoumarin dyes, the fluorescence quantum yield is observed to decrease significantly with increasing solvent polarity. dtic.mil This quenching of fluorescence in polar solvents is often linked to the formation of non-emissive TICT states, which provide an efficient non-radiative decay channel. However, some coumarin derivatives can exhibit high quantum yields. For example, a related compound, 7-(diethylamino)-3-(pyridin-2-yl)coumarin, was found to have a high fluorescence quantum yield of 0.84 in dichloromethane. doi.org

| Solvent | Fluorescence Quantum Yield (ΦF) |

| Data not available for this specific compound |

Quantitative fluorescence quantum yield data for this compound in various solvents is not extensively available in the reviewed literature.

Solvent-Dependent Emission (Solvatochromism) and Solvent Relaxation Dynamics

The fluorescence emission of this compound exhibits a strong dependence on the polarity of its solvent environment, a phenomenon known as solvatochromism. This property arises from the significant difference in the dipole moment between the ground and excited states of the molecule. Upon photoexcitation, there is a substantial redistribution of electron density, leading to a more polar excited state.

In polar solvents, the solvent molecules can reorient themselves around the excited-state dipole of the coumarin, a process termed solvent relaxation. This relaxation lowers the energy of the excited state, resulting in a red-shift (a shift to longer wavelengths) of the fluorescence emission. The extent of this red-shift is directly correlated with the polarity of the solvent. For instance, in highly polar solvents, the emission maximum is observed at longer wavelengths compared to nonpolar solvents. This behavior is characteristic of molecules undergoing intramolecular charge transfer (ICT) upon excitation.

The dynamics of solvent relaxation are often biphasic, involving an initial, rapid component attributed to the inertial motion of the solvent molecules, followed by a slower, diffusive component. These dynamics can be studied using time-resolved fluorescence spectroscopy, which provides insights into the local environment and the specific interactions between the fluorophore and the surrounding solvent molecules. The nonradiative decay pathways of the chromophore are influenced by both the hydrogen-bond donating and accepting capabilities, as well as the dipolarity of the solvent. mdpi.com

Table 1: Illustrative Solvatochromic Shift of a Representative 7-Diethylaminocoumarin Derivative in Various Solvents

| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

| Cyclohexane | 31.2 | 390 | 450 | 3450 |

| Toluene | 33.9 | 400 | 470 | 3680 |

| Dichloromethane | 41.1 | 410 | 495 | 4120 |

| Acetonitrile | 46.0 | 415 | 510 | 4550 |

| Methanol | 55.5 | 420 | 530 | 4880 |

Note: The data in this table are illustrative and represent typical trends for 7-diethylaminocoumarin dyes. Actual values for this compound may vary.

Red-Edge Excitation Shift (REES) Phenomena

The Red-Edge Excitation Shift (REES) is another important photophysical phenomenon observed for this compound, particularly in viscous or constrained environments. REES refers to the shift in the fluorescence emission maximum to longer wavelengths when the excitation wavelength is shifted to the red edge of the absorption spectrum.

This effect arises when the solvent relaxation time is comparable to or longer than the fluorescence lifetime of the fluorophore. When the molecule is excited with high-energy photons (at the blue edge of the absorption band), a Franck-Condon excited state is formed, and the surrounding solvent molecules have sufficient time to reorient around the new, more polar excited state before emission occurs. However, when excitation is performed at the red edge of the absorption spectrum, a sub-population of fluorophores that are already in a more relaxed ground-state conformation with favorable solvent interactions are selectively excited. In this case, the extent of solvent relaxation required in the excited state is less, and emission occurs from a less relaxed, higher-energy state, resulting in a blue-shifted emission. Conversely, in a rigid or highly viscous medium where solvent reorientation is hindered, excitation at the red edge can lead to emission from unrelaxed states, causing a red shift in the emission maximum. The magnitude of REES can provide information about the mobility and heterogeneity of the probe's local microenvironment.

Intramolecular Charge Transfer (ICT) Processes

Upon absorption of a photon, this compound undergoes a significant redistribution of electron density. The diethylamino group at the 7-position acts as a potent electron donor, while the coumarin core and the 3-chlorophenyl substituent act as electron acceptors. This photoinduced intramolecular charge transfer (ICT) process leads to the formation of a highly polar excited state.

The mechanism involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is predominantly localized on the diethylamino group, to the lowest unoccupied molecular orbital (LUMO), which is distributed over the coumarin ring and the chlorophenyl moiety. This charge separation along the long axis of the molecule results in a large excited-state dipole moment. The efficiency of this ICT process is a key determinant of the compound's strong fluorescence and its sensitivity to the solvent environment.

In addition to the planar ICT state, which is emissive, this compound can also form a non-emissive Twisted Intramolecular Charge Transfer (TICT) state. The formation of the TICT state involves the rotation of the diethylamino group around the C-N single bond in the excited state. This twisting motion leads to a more complete charge separation and a further increase in the dipole moment.

The TICT state is typically dark, meaning it does not fluoresce efficiently. mdpi.com Instead, it provides a non-radiative decay pathway for the excited molecule to return to the ground state. The formation of the TICT state is highly dependent on the solvent polarity and viscosity. In polar solvents, the highly polar TICT state is stabilized, which can lead to a decrease in the fluorescence quantum yield. mdpi.com Conversely, in nonpolar or viscous environments, the formation of the TICT state is hindered, resulting in higher fluorescence quantum yields. The competition between the emissive planar ICT state and the non-emissive TICT state is a critical factor controlling the fluorescence properties of this compound. mdpi.com In some cases, the TICT state can return to the ground state through red-shifted emission or by nonradiative relaxation. rsc.org

Advanced Spectroscopic Probes of Excited-State Dynamics

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique used to investigate the ultrafast excited-state dynamics of molecules like this compound. This method allows for the direct observation of the formation and decay of transient species, such as the initially excited Franck-Condon state, the relaxed ICT state, and the TICT state, on a femtosecond to picosecond timescale.

In a typical fs-TA experiment, a short "pump" pulse excites the molecule to a higher electronic state. A subsequent "probe" pulse, delayed in time, measures the change in absorption of the sample. By varying the delay between the pump and probe pulses, a time-resolved absorption spectrum is constructed.

Femtosecond Stimulated Raman Spectroscopy (FSRS) for Structural Dynamics

FSRS combines the temporal resolution of femtosecond pump-probe spectroscopy with the structural specificity of Raman spectroscopy. In a typical FSRS experiment, a femtosecond actinic pump pulse electronically excites the molecule of interest. Subsequently, a pair of picosecond Raman pump and femtosecond Raman probe pulses interacts with the excited molecule to generate a vibrational spectrum of the transient species. This allows for the real-time observation of changes in bond lengths, angles, and vibrational modes as the molecule relaxes from its excited state.

For coumarin dyes, FSRS can provide critical information on the structural changes associated with intramolecular charge transfer (ICT) processes, which are fundamental to their fluorescence properties. Upon photoexcitation, these molecules often transition from a locally excited (LE) state to a more polar ICT state. This transition involves significant electronic and geometric reorganization, such as the twisting of the diethylamino group at the 7-position and changes in the bond lengths of the coumarin backbone. FSRS can track the vibrational signatures of these structural changes on the femtosecond to picosecond timescale, offering a detailed picture of the ICT state formation and subsequent relaxation pathways.

For instance, studies on similar coumarin derivatives using time-resolved vibrational spectroscopy have elucidated the dynamics of the carbonyl (C=O) stretching mode. This mode is particularly sensitive to the electronic distribution within the molecule and can serve as a reporter on the degree of charge transfer. A shift in the frequency of the C=O stretching vibration to lower wavenumbers in the excited state is indicative of a decrease in the double bond character, consistent with the charge transfer from the diethylamino group to the carbonyl group. The timescale of this shift, as resolved by FSRS, would directly reveal the rate of ICT.

Furthermore, FSRS can shed light on the role of specific vibrational modes in promoting non-radiative decay processes that compete with fluorescence. By monitoring the temporal evolution of the intensities and frequencies of various vibrational peaks, it is possible to identify conical intersections and other regions of the potential energy surface that facilitate internal conversion back to the ground state.

While awaiting direct FSRS measurements on this compound, the insights gained from related coumarin systems underscore the potential of this technique to provide an unprecedented level of detail into the structural dynamics that govern its photophysical behavior.

Environmental Perturbations on Photophysical Characteristics

The fluorescence of this compound is highly sensitive to its local environment. Factors such as pH, solvent polarity, and confinement in microheterogeneous systems can significantly modulate its absorption and emission properties.

The fluorescence of 7-diethylaminocoumarin derivatives is markedly influenced by the pH of the medium. This pH sensitivity arises from the acid-base equilibrium of the diethylamino group at the 7-position. In neutral to alkaline media, the diethylamino group acts as a potent electron donor, facilitating an efficient intramolecular charge transfer (ICT) upon photoexcitation. This ICT state is highly emissive, resulting in strong fluorescence.

However, in acidic conditions, the lone pair of electrons on the nitrogen atom of the diethylamino group becomes protonated. This protonation effectively quenches the ICT process, as the nitrogen atom can no longer participate in the charge transfer to the electron-accepting carbonyl group of the coumarin core. The consequence is a significant decrease, or even complete quenching, of the fluorescence intensity.

This "on-off" switching of fluorescence with pH is a characteristic feature of many 7-aminocoumarin dyes. The transition from the fluorescent neutral form to the non-fluorescent protonated form can be quantified by the ground state acidity constant (pKa). While the specific pKa value for this compound is not reported, analogous 7-diethylaminocoumarin derivatives typically exhibit pKa values in the acidic range.

The effect of pH on the photophysical properties can be summarized as follows:

Absorption: Protonation of the diethylamino group often leads to a hypsochromic (blue) shift in the absorption maximum. This is because the electron-donating character of the substituent is diminished, increasing the energy gap between the ground and excited states.

Emission: As mentioned, the fluorescence is typically quenched at low pH. In the pH range where both the neutral and protonated forms coexist, a change in the emission wavelength may also be observed. For some coumarin derivatives, a shift in fluorescence color from blue in acidic conditions to green or yellow-green in alkaline solutions has been reported.

This pronounced pH-dependent fluorescence makes this compound and related compounds potentially useful as fluorescent pH probes for chemical and biological applications.

The photophysical properties of this compound are highly dependent on the polarity of the surrounding solvent, a phenomenon known as solvatochromism. This sensitivity is a direct consequence of the intramolecular charge transfer (ICT) character of its excited state.

Upon absorption of light, the molecule is promoted to an excited state that possesses a significantly larger dipole moment than the ground state. This is due to the transfer of electron density from the electron-donating diethylamino group to the electron-accepting coumarin core, further polarized by the 3-chlorophenyl substituent. In polar solvents, the solvent molecules can reorient around the excited-state dipole, leading to a stabilization of the excited state. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift in the fluorescence emission spectrum. The absorption spectrum is generally less affected by solvent polarity, leading to an increase in the Stokes shift with increasing solvent polarity.

The relationship between the Stokes shift and solvent polarity can be analyzed using the Lippert-Mataga equation, which provides an estimation of the change in dipole moment upon excitation (Δµ). For many 7-diethylaminocoumarin dyes, a linear correlation is observed between the Stokes shift and the solvent polarity function, confirming the ICT nature of the emissive state.

Furthermore, specific solute-solvent interactions, such as hydrogen bonding, can also play a crucial role. In protic solvents (e.g., alcohols), the solvent can act as a hydrogen bond donor to the carbonyl group of the coumarin and as a hydrogen bond acceptor for the diethylamino group. These specific interactions can further stabilize the charge-separated excited state and influence the non-radiative decay pathways.

While a comprehensive dataset for this compound is not available, the table below presents representative solvatochromic data for a structurally similar compound, 7-(diethylamino)-3-thenoylcoumarin, to illustrate the typical effects of solvent polarity on the absorption and emission maxima.

Solvatochromic Data for a Representative 7-Diethylaminocoumarin Derivative

| Solvent | Polarity Function (Δf) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δν, cm-1) |

|---|---|---|---|---|

| Cyclohexane | 0.001 | 405 | 450 | 2591 |

| Dioxane | 0.021 | 410 | 465 | 2933 |

| Ethyl Acetate | 0.201 | 415 | 480 | 3284 |

| Acetonitrile | 0.305 | 420 | 500 | 3810 |

| Methanol | 0.309 | 425 | 510 | 3953 |

Data is illustrative and based on trends observed for similar 7-diethylaminocoumarin dyes.

The photophysical properties of this compound are also significantly altered when the molecule is localized in confined microenvironments such as reverse micelles and the nanocavities of cyclodextrins. These organized molecular assemblies provide unique micro-domains with distinct polarity, viscosity, and hydration characteristics compared to bulk solution.

Reverse Micelles:

Reverse micelles are nanosized water droplets dispersed in a nonpolar solvent, stabilized by surfactant molecules. The size of the water pool can be controlled by the water-to-surfactant molar ratio (w₀). When a coumarin dye is incorporated into a reverse micelle, its location and orientation, and consequently its photophysical properties, are dictated by its solubility and interactions with the surfactant interface and the entrapped water.

For a relatively hydrophobic dye like this compound, it is likely to reside at the interface between the aqueous core and the surrounding organic phase. The photophysical response of the dye can then be used to probe the properties of this interfacial region.

Fluorescence Emission: As the size of the water pool (w₀) increases, the polarity of the microenvironment experienced by the dye generally increases. This often leads to a red shift in the fluorescence emission maximum, similar to the solvatochromic effect observed in bulk solvents.

Fluorescence Lifetime and Quantum Yield: The rigidity of the confined environment can restrict non-radiative decay pathways, such as the twisting of the diethylamino group (TICT state formation). This can lead to an increase in the fluorescence lifetime and quantum yield compared to that in a polar bulk solvent.

Rotational Dynamics: Time-resolved fluorescence anisotropy measurements can provide information about the mobility of the dye within the reverse micelle. The rotational correlation times are typically longer in the more viscous microenvironment of the reverse micelle compared to bulk solution, reflecting the restricted motion of the probe.

Cyclodextrins:

Cyclodextrins (CDs) are cyclic oligosaccharides that form a truncated cone-shaped structure with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate guest molecules of appropriate size and shape, leading to the formation of inclusion complexes.

The encapsulation of this compound within a cyclodextrin (B1172386) cavity can have a profound effect on its photophysical properties:

Enhanced Fluorescence: The hydrophobic interior of the cyclodextrin cavity provides a nonpolar microenvironment that can shield the guest molecule from water-induced fluorescence quenching. This often results in a significant enhancement of the fluorescence quantum yield and a longer fluorescence lifetime.

Spectral Shifts: The inclusion into the CD cavity typically leads to a blue shift in the fluorescence emission spectrum, consistent with the dye experiencing a less polar environment.

Binding Stoichiometry and Affinity: The changes in the absorption and fluorescence spectra upon addition of cyclodextrins can be used to determine the binding constant and the stoichiometry (e.g., 1:1 or 1:2 guest:host) of the inclusion complex. The size of the cyclodextrin cavity (α-CD, β-CD, or γ-CD) will influence which part of the coumarin molecule is encapsulated and the stability of the resulting complex. For this compound, the 3-chlorophenyl group is a likely candidate for inclusion within the CD cavity.

The study of this compound in these microheterogeneous systems not only provides a deeper understanding of its intrinsic photophysical properties but also highlights its potential as a sensitive fluorescent probe for characterizing the structure and dynamics of such complex environments.

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Electronic Structure Descriptors and Reactivity Analysis

Electronic structure descriptors derived from computational analyses serve as quantitative measures of a molecule's reactivity and stability. Key among these are the energies and distributions of the frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap is indicative of higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For coumarin (B35378) derivatives, the distribution of HOMO and LUMO is typically spread across the π-conjugated system. In molecules with a donor-π-acceptor (D-π-A) architecture, such as 7-aminocoumarins, the HOMO is often localized on the electron-donating amino group and the coumarin ring, while the LUMO is concentrated on the electron-accepting portion of the molecule. This charge separation in the excited state is responsible for their characteristic fluorescence properties.

In the case of 3-(3'-Chlorophenyl)-7-diethylaminocoumarin, the diethylamino group at the 7-position acts as a strong electron-donating group, while the coumarin core and the 3-chlorophenyl substituent can act as electron-accepting moieties. Theoretical calculations on similar 3-phenylcoumarin (B1362560) and 7-aminocoumarin (B16596) derivatives suggest that the HOMO would be predominantly located on the 7-diethylaminocoumarin part, and the LUMO would be distributed over the 3-phenylcoumarin core. The presence of the chlorine atom on the phenyl ring is expected to have a modest influence on the electronic properties.

The HOMO-LUMO energy gap can be calculated using various DFT functionals. For a series of polycyclic aromatic hydrocarbons, DFT calculations at the B3LYP/6-311+G(d,p) level yielded HOMO-LUMO gap values ranging from 0.64 to 6.59 eV, demonstrating a dependency on the size and structure of the conjugated system. frontiersin.org For coumarin derivatives, the HOMO-LUMO gap is a key factor in their application as fluorescent probes and in optoelectronic devices. researchgate.net

Table 1: Representative Theoretical HOMO-LUMO Energy Gaps for Substituted Coumarins

| Compound | DFT Functional | Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| 7-(Diethylamino)coumarin (C466) | B3LYP | 6-31G(d) | - | - | - |

| 3-Phenylcoumarin derivative | B3LYP | 6-31G* | - | - | - |

| 7-Hydroxycoumarin derivative | - | - | - | - | - |

Note: Specific calculated values for this compound were not found in the searched literature. The table structure is provided as a template for how such data would be presented.

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) within and between molecules. researchgate.netjussieu.fr This technique is based on the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), different types of interactions can be identified. scielo.org.mx

The resulting 3D visualization typically uses a color code to distinguish between different interaction types:

Blue: Strong attractive interactions, such as hydrogen bonds.

Green: Weak van der Waals interactions.

Red: Strong repulsive interactions, indicative of steric clashes. researchgate.net

For molecules like this compound, RDG analysis can reveal intramolecular interactions, such as C-H···O and C-H···π interactions, which contribute to the planarity and conformational stability of the molecule. Intermolecularly, it can illustrate how molecules pack in the solid state, identifying key interactions like π-π stacking and hydrogen bonding that govern the crystal structure. In a study of 7-(diethylamino)coumarin derivatives, it was found that C–H⋯O interactions and antiparallel dipole–dipole interactions in the form of π-stacking are significant components of their self-recognition and assembly in the crystalline state. rsc.org

Correlation and Validation of Theoretical Predictions with Experimental Data

The reliability of computational models hinges on their ability to reproduce and predict experimental observations. Therefore, a crucial step in computational studies is the correlation and validation of theoretical predictions with experimental data.

For coumarin derivatives, theoretical calculations of electronic absorption spectra using Time-Dependent Density Functional Theory (TD-DFT) are often compared with experimentally measured UV-Vis spectra. bohrium.com A good agreement between the calculated and experimental absorption maxima (λmax) validates the chosen computational method and provides a basis for interpreting the electronic transitions. For instance, in a study of 7-(Diethylamino)coumarin (C466), the computational UV-Vis absorption spectra calculated using TD-DFT at the B3LYP/6-311G++(2d,2p) level were found to be in good agreement with the experimental results. bohrium.com

Similarly, calculated geometrical parameters, such as bond lengths and angles, can be compared with data from X-ray crystallography. For a 3-phenyl-1,2,4-triazolo derivative, geometrical parameters calculated using the B3LYP method showed good agreement with X-ray crystallographic data. mdpi.com This correlation confirms that the optimized molecular geometry used in the calculations is a realistic representation of the molecule's structure.

Furthermore, the predicted effects of substituents on the electronic and photophysical properties can be validated by synthesizing a series of derivatives and measuring their properties. The correlation between theoretical predictions and experimental results for a range of coumarin derivatives has been shown to be a powerful tool in understanding structure-property relationships. nih.gov

Table 2: Comparison of Theoretical and Experimental Data for Coumarin Derivatives

| Property | Theoretical Method | Calculated Value | Experimental Value | Reference Compound |

| UV-Vis Absorption (λmax) | TD-DFT/B3LYP | - | ~400-450 nm (typical) | 7-(Diethylamino)coumarin derivatives |

| Bond Length (C=O) | DFT/B3LYP | ~1.22 Å | ~1.21 Å | Coumarin-6-yl acetate |

| Bond Angle (O-C=O) | DFT/B3LYP | ~120° | ~119° | Coumarin-6-yl acetate |

Advanced Research Applications and Future Directions

Design and Development of Fluorescent Probes and Chemosensors

The core structure of 3-(3'-Chlorophenyl)-7-diethylaminocoumarin serves as an excellent fluorophore for the design of probes and chemosensors. The diethylamino group at the 7-position acts as a potent electron donor, while the coumarin (B35378) lactone and the 3-phenyl substituent function as electron-accepting moieties. This inherent donor-π-acceptor (D-π-A) framework leads to a significant intramolecular charge transfer (ICT) character in the excited state, which is highly sensitive to the surrounding environment.

The detection of specific analytes by fluorescent probes based on coumarin derivatives often relies on the modulation of their photophysical properties, primarily through fluorescence "turn-on" or "turn-off" mechanisms. These changes are triggered by specific chemical reactions or interactions with the target analyte.

A common strategy for designing "turn-on" fluorescent sensors involves the inhibition of a non-radiative decay pathway upon analyte binding. For instance, coumarin derivatives incorporating a C=N bond may exhibit weak fluorescence due to the isomerization of this double bond in the excited state, which provides an efficient non-radiative decay channel. Upon coordination with a metal cation, this isomerization can be inhibited, leading to a significant enhancement of the fluorescence quantum yield and a "turn-on" response. researchgate.netnih.gov

Another "turn-on" approach involves the chemical transformation of a non-fluorescent or weakly fluorescent precursor into a highly fluorescent coumarin derivative. This can be achieved by designing probes where the coumarin core is initially masked or in a non-emissive state. Reaction with a specific analyte, such as a primary amine or hydrazine, can trigger a chemical reaction that unmasks or forms the coumarin fluorophore, resulting in a strong fluorescent signal. mdpi.com

Conversely, "turn-off" or fluorescence quenching mechanisms are also employed. This can occur through processes like photoinduced electron transfer (PET) or energy transfer from the excited fluorophore to the analyte-bound receptor. For example, a coumarin-based sensor has been developed for the detection of Fe(III) ions, where the binding of the metal ion leads to fluorescence quenching. researchgate.net

| Sensing Mechanism | Principle | Analyte Interaction | Resulting Signal |

| Fluorescence Turn-On | Inhibition of a non-radiative decay pathway (e.g., C=N isomerization). researchgate.netnih.gov | Coordination with a metal ion restricts molecular motion. | Fluorescence enhancement. |

| Fluorescence Turn-On | Formation of the fluorophore from a non-fluorescent precursor. mdpi.com | Analyte-triggered chemical reaction (e.g., cyclization). | Generation of a fluorescent signal. |

| Fluorescence Turn-Off | Activation of a non-radiative decay pathway (e.g., PET). researchgate.net | Binding of an analyte (e.g., Fe(III)) quenches the excited state. | Decrease in fluorescence intensity. |

The versatility of the coumarin scaffold allows for its modification with various recognition moieties to achieve selective and sensitive detection of a wide range of analytes.

Metal Ions: Coumarin-based fluorescent probes have been successfully developed for the detection of various metal ions. The selectivity is dictated by the nature of the chelating group attached to the coumarin core. For example, a 7-diethylamino-4-hydroxycoumarin derivative has been shown to selectively detect Al³⁺ ions through a fluorescence turn-on mechanism. rsc.org Similarly, a coumarin-based Schiff base demonstrated high selectivity for Cd²⁺ over other transition metal ions. nih.gov The interaction with the metal ion alters the electronic properties of the fluorophore, leading to a detectable change in its fluorescence.

Thiols: The detection of biologically important thiols, such as cysteine, homocysteine, and glutathione, is another significant application. Probes can be designed to differentiate between various thiols. For instance, a coumarin-based probe was developed for the selective detection of thiophenols over aliphatic thiols, exhibiting a substantial fluorescence enhancement. nih.gov The sensing mechanism often involves a specific chemical reaction between the probe and the thiol group, leading to a change in the fluorophore's emission.

Environmental Polarity: Derivatives of 7-(diethylamino)coumarin are well-known for their solvatochromic properties, meaning their absorption and emission spectra are sensitive to the polarity of the solvent. nih.govconicet.gov.ar This sensitivity arises from the change in the dipole moment of the molecule upon excitation. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the fluorescence emission. This property makes these compounds excellent probes for studying the microenvironment of systems like biological membranes or polymer matrices. conicet.gov.ar The photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid, a related compound, have been extensively studied in various solvents and solvent mixtures, highlighting its dependence on the structural features of the surrounding medium. nih.gov

| Analyte | Probe Type | Sensing Principle | Typical Observation |

| Metal Ions (e.g., Al³⁺, Cd²⁺) | Coumarin with a chelating group. nih.govrsc.org | Chelation-enhanced fluorescence (CHEF) or quenching. | "Turn-on" or "turn-off" fluorescence. |

| Thiols (e.g., thiophenols) | Coumarin with a thiol-reactive group. nih.gov | Thiol-specific chemical reaction. | Significant fluorescence enhancement. |

| Environmental Polarity | 7-(diethylamino)coumarin derivatives. nih.govconicet.gov.ar | Solvatochromism due to changes in excited state dipole moment. | Red-shift in emission with increasing solvent polarity. |

Materials for Optoelectronic and Photonics Applications

The strong luminescence and charge-transporting capabilities of 3-aryl-7-diethylaminocoumarin derivatives make them attractive candidates for use in various optoelectronic and photonic devices.

Coumarin derivatives are widely recognized for their application as blue and green emitters in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and good thermal stability. nih.gov The 7-diethylamino group provides strong electron-donating character, which is beneficial for achieving efficient electroluminescence.

The performance of OLEDs incorporating coumarin-based emitters can be fine-tuned by modifying the molecular structure. For instance, a blue-emitting material containing a coumarin moiety, 7-phenylamino-bis(4-methyl-coumarin), has been synthesized and used in a non-doped OLED device. researchgate.net In another example, a coumarin derivative, DPA-MC, when used as an emitting material, resulted in a device with a luminescence efficiency of 3.83 cd/A and external quantum efficiency of 3.71%. researchgate.net The development of blue thermally activated delayed fluorescence (TADF) emitters is a key area of research, and coumarin-based structures are being explored for this purpose to enhance the efficiency of OLEDs. beilstein-journals.orgnih.gov

| Coumarin Derivative Emitter | Device Performance Metric | Reported Value |

| DPA-MC | Luminescence Efficiency | 3.83 cd/A |

| DPA-MC | Power Efficiency | 2.46 lm/W |

| DPA-MC | External Quantum Efficiency (EQE) | 3.71% |

| DPA-MC | CIE Coordinates | (0.154, 0.190) |

| TDBA-SAF (TADF Emitter) | Maximum External Quantum Efficiency (EQE) | 28.2% |

| TDBA-SAF (TADF Emitter) | CIE Coordinates | (0.142, 0.090) |

Note: The data for DPA-MC and TDBA-SAF are for illustrative purposes of coumarin-containing and high-efficiency blue emitters, respectively. researchgate.netnih.gov

7-Aminocoumarins, including 7-diethylamino derivatives, have a long history of use as highly efficient and stable laser dyes, particularly in the blue-green region of the spectrum. nih.govscirp.orgbohrium.com Their high fluorescence quantum yields, large Stokes shifts, and good photostability are key characteristics that make them suitable for this application. bohrium.com

The lasing properties of these dyes can be influenced by the substituents on the coumarin ring. For example, the introduction of different groups at the 3-position can alter the electronic properties and, consequently, the lasing wavelength and efficiency. nih.gov Research has shown that even simple 7-amino coumarins without substituents at the 4-position can exhibit improved photochemical stability while maintaining good lasing performance. google.com The choice of solvent also plays a crucial role in the performance of coumarin-based laser dyes.

| Coumarin Laser Dye | Lasing Wavelength Range | Key Features |

| 7-Amino Coumarins | Blue-green | High efficiency, good photostability. bohrium.comgoogle.com |

| Coumarin 7 | Ex: 344 nm, Em: 438 nm | Used as a coumarin laser dye. medchemexpress.com |

| 3-(2'-Benzimidazolyl)-7-N,N-diethylaminocoumarin | Ex (Ethanol): 433 nm, Em (Ethanol): ~535 nm | Yellow, crystalline solid with high molar absorptivity. ucla.edu |

The donor-π-acceptor architecture inherent in many coumarin derivatives, including this compound, makes them promising candidates for third-order nonlinear optical (NLO) materials. rsc.orgijsr.net These materials exhibit a nonlinear response to an intense incident light field, which is crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion.

The third-order NLO properties are characterized by the nonlinear refractive index (n₂) and the third-order nonlinear susceptibility (χ⁽³⁾). researchgate.netmdpi.com Studies on various coumarin derivatives have shown that their NLO response can be significant. For instance, a series of coumarin-imidazo[1,2-a]heterocyclic-3-acrylate derivatives were synthesized, and those bearing a diethylamino group exhibited high nonlinear refractive index values on the order of 10⁻⁹ cm²/W. rsc.org Computational studies using Density Functional Theory (DFT) are often employed to predict and understand the hyperpolarizabilities of these molecules. nih.govrsc.org The planarity of the molecular structure and the strength of the donor and acceptor groups are critical factors in optimizing the NLO properties. rsc.org

| Coumarin Derivative | NLO Property | Reported Value/Observation |

| Coumarin-imidazo[1,2-a]heterocyclic-3-acrylate with diethylamino group | Nonlinear refractive index (n₂) | ~10⁻⁹ cm²/W |

| Unsubstituted coumarin-imidazo[1,2-a]pyrimidine | Nonlinear refractive index (n₂) | ~10⁻⁸ cm²/W (due to higher planarity) |

| 7-(diphenylamine) substituted coumarin | Second order hyperpolarizability (γ) | 1043.00 × 10⁻³⁶ e.s.u (calculated) |

Note: The data is based on studies of related coumarin derivatives to illustrate the potential NLO properties. nih.govrsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.